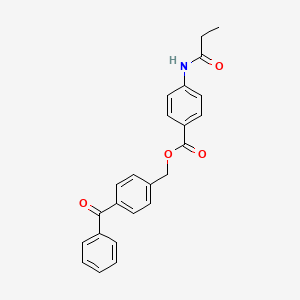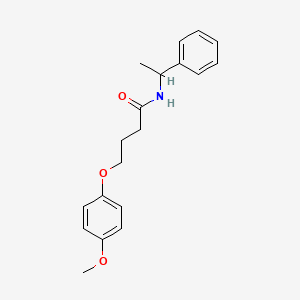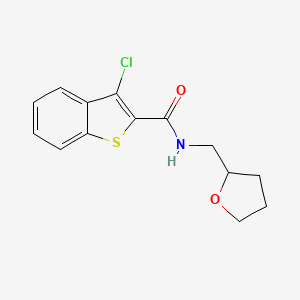methanone](/img/structure/B5211923.png)
[5-bromo-2-(ethylamino)phenyl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-bromo-2-(ethylamino)phenyl](phenyl)methanone, also known as bromo-ketone or BK, is a chemical compound that has been widely studied for its applications in scientific research. This compound is a ketone derivative that contains a bromine atom, an ethylamino group, and two phenyl groups. The synthesis of this compound has been well-established, and it has been used in various research studies to explore its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The mechanism of action of [5-bromo-2-(ethylamino)phenyl](phenyl)methanone involves the covalent modification of the active site of proteases. Specifically, the bromine atom on the compound reacts with the active site of the protease, forming a covalent bond that inhibits the enzyme's activity. This mechanism has been shown to be effective in inhibiting various proteases, including serine proteases, cysteine proteases, and aspartic proteases.
Biochemical and Physiological Effects
The biochemical and physiological effects of [5-bromo-2-(ethylamino)phenyl](phenyl)methanone have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound is highly selective for proteases and has minimal off-target effects. In vivo studies have demonstrated that the compound has a low toxicity profile and can be administered safely at therapeutic doses.
Advantages and Limitations for Lab Experiments
The use of [5-bromo-2-(ethylamino)phenyl](phenyl)methanone in lab experiments offers several advantages, including its high degree of selectivity for proteases, low toxicity profile, and well-established synthesis method. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Future Directions
There are several future directions for research on [5-bromo-2-(ethylamino)phenyl](phenyl)methanone. One area of focus is the development of more potent and selective protease inhibitors based on the structure of the compound. Another area of research is the exploration of the compound's potential therapeutic applications in diseases such as cancer and viral infections. Additionally, further studies are needed to better understand the compound's mechanism of action and its effects on various proteases and biological systems.
Synthesis Methods
The synthesis of [5-bromo-2-(ethylamino)phenyl](phenyl)methanone can be achieved through a multi-step process involving the reaction of 4-bromoacetophenone with ethylamine, followed by the reaction with benzaldehyde. The final product is obtained through purification and isolation steps, which yield a white crystalline powder with a high degree of purity.
Scientific Research Applications
The [5-bromo-2-(ethylamino)phenyl](phenyl)methanone compound has been extensively studied for its applications in scientific research. One of the main areas of focus has been its potential use as a protease inhibitor. Proteases are enzymes that play a critical role in various biological processes, including protein degradation, blood clotting, and immune response. Inhibition of proteases has been shown to have therapeutic potential in various diseases, including cancer and viral infections.
properties
IUPAC Name |
[5-bromo-2-(ethylamino)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-2-17-14-9-8-12(16)10-13(14)15(18)11-6-4-3-5-7-11/h3-10,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUBIWSLPJCGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-2-{3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5211840.png)

![5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B5211850.png)


![N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5211879.png)
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5211892.png)

![N~1~-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5211905.png)
![N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide](/img/structure/B5211911.png)
![3'-phenyl-1-propionyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5211916.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)acetamide](/img/structure/B5211936.png)
![N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5211941.png)